molecular formula C19H23F2N5 B6458269 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2549054-72-8

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6458269
CAS No.: 2549054-72-8
M. Wt: 359.4 g/mol
InChI Key: YMHFLAXGMGMTSY-UHFFFAOYSA-N
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Description

4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a difluorophenyl group and a pyrimidine ring substituted with a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2,4-difluorobenzyl chloride with piperazine to form 4-[(2,4-difluorophenyl)methyl]piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Synthesis of the Pyrimidine Core: : The pyrimidine core is synthesized separately, often starting from 2-chloropyrimidine, which undergoes nucleophilic substitution with pyrrolidine in the presence of a base like sodium hydride in a polar aprotic solvent such as DMF.

  • Coupling Reaction: : The final step involves coupling the piperazine intermediate with the pyrimidine core. This is typically achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the pyrimidine ring, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially reducing the fluorine atoms to hydrogen.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the pyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: De-fluorinated analogs of the original compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential to act as inhibitors of specific enzymes or receptors, making them useful in treating diseases such as cancer, neurological disorders, and infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the compound.

Mechanism of Action

The mechanism of action of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the piperazine and pyrimidine rings provide structural stability and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but with chlorine atoms instead of fluorine.

    4-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine: Methyl groups replace the fluorine atoms.

    4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-2-(morpholin-4-yl)pyrimidine: Morpholine ring replaces the pyrrolidine ring.

Uniqueness

The presence of fluorine atoms in 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine enhances its metabolic stability and binding affinity compared to its analogs. Fluorine atoms also influence the electronic properties of the compound, making it more reactive in certain chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5/c20-16-4-3-15(17(21)13-16)14-24-9-11-25(12-10-24)18-5-6-22-19(23-18)26-7-1-2-8-26/h3-6,13H,1-2,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHFLAXGMGMTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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